

Cytochalasin H: A Fungal Metabolite with Diverse Biological Activities

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Compound of Interest

Compound Name: *Cytochalasin H*

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A Comprehensive Technical Guide on its Discovery, History, and Scientific Applications

Abstract: **Cytochalasin H**, a potent fungal metabolite, has garnered significant attention within the scientific community for its diverse biological activities, primarily stemming from its ability to inhibit actin polymerization. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of **Cytochalasin H**. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its isolation, synthesis, and mechanism of action. The guide includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of this significant natural product.

Introduction

Cytochalasins are a class of mycotoxins produced by various fungi that exhibit profound effects on the eukaryotic cytoskeleton.[1] Among these, **Cytochalasin H** stands out for its diverse biological profile, which includes anti-angiogenic, anti-tumor, and plant growth-regulating properties.[2][3] First isolated from the fungus *Phomopsis* sp., this molecule has become a valuable tool in cell biology research and a lead compound in drug discovery programs.[4] Its primary mechanism of action involves binding to the barbed end of actin filaments, thereby inhibiting both the assembly and disassembly of actin monomers.[5] This disruption of the actin

cytoskeleton underlies its ability to interfere with fundamental cellular processes such as cell division, motility, and signal transduction.

Discovery and History

The discovery of **Cytochalasin H** is rooted in the broader investigation of fungal secondary metabolites. An early report in 1976 detailed the isolation of a biologically active metabolite from an unidentified species of *Phomopsis* found on weevil-damaged pecans.[3] This metabolite, later identified as **Cytochalasin H**, demonstrated toxicity in day-old cockerels and significant inhibitory effects on the growth and floral development of tobacco plants.[3] Subsequent research has identified various fungal species, particularly endophytic fungi from the *Phomopsis* genus, as prolific producers of **Cytochalasin H** and its analogs.[6][7][8]

The structural elucidation of **Cytochalasin H** revealed a complex polyketide-amino acid hybrid structure, characteristic of the cytochalasan family.[3] Its unique chemical architecture has presented a significant challenge and opportunity for synthetic chemists, leading to the development of elegant total synthesis strategies.[5][6] These synthetic routes have not only provided access to **Cytochalasin H** for further biological evaluation but have also enabled the creation of novel analogs with potentially enhanced or modified activities.

Physicochemical Properties

Property	Value	Reference
CAS Number	53760-19-3	[1]
Molecular Formula	C ₃₀ H ₃₉ NO ₅	[3]
Molecular Weight	493.6 g/mol	[1]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[1]
Appearance	Colorless powder	[9]

Biological Activity and Quantitative Data

Cytochalasin H exhibits a wide range of biological activities, with significant potential in oncology and plant biology. Its effects are dose-dependent and can vary across different cell types and experimental conditions.

Cytotoxicity and Anti-proliferative Activity

Cytochalasin H has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines. This activity is largely attributed to its ability to induce apoptosis and cause cell cycle arrest.

Cell Line	Assay	IC ₅₀ Value	Incubation Time	Reference
A549 (Human Lung Carcinoma)	MTT Assay	159.5 µM	24-72 h	[4]
SMMC-7721 (Human Hepatocarcinoma)	MTT Assay	15.0 µg/mL	Not Specified	[1]
HeLa (Human Cervical Cancer)	MTT Assay	4.96 µM	Not Specified	[10]
HUVEC (Human Umbilical Vein Endothelial Cell)	CellTiter Blue Assay	Strong antiproliferative effect	Not Specified	[10]
K-562 (Human Myelogenous Leukemia)	CellTiter Blue Assay	Moderate antileukemic activity	Not Specified	[10]
MDA-MB-231 (Human Breast Adenocarcinoma)	Not Specified	1.01–10.42 µM (for various cytochalasins including H)	Not Specified	[3]

Anti-angiogenic Activity

A key area of interest is the anti-angiogenic potential of **Cytochalasin H**. It has been shown to inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.

Assay	Model	Effective Concentration	Effect	Reference
Chick Chorioallantoic Membrane (CAM) Assay	In ovo	125 ng per egg	50% inhibition of angiogenesis	[2]
In ovo tumor xenograft	A549 cells	2.5 mg/kg/d (i.p.)	40% decrease in tumor weight	[2]

Toxicity

Organism	Assay	LD ₅₀ Value	Reference
Day-old cockerels	In vivo	12.5 mg/kg	[3]
Chicken embryos	In ovo	6.2 µg per egg	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of **Cytochalasin H**.

Isolation of Cytochalasin H from *Phomopsis* sp.

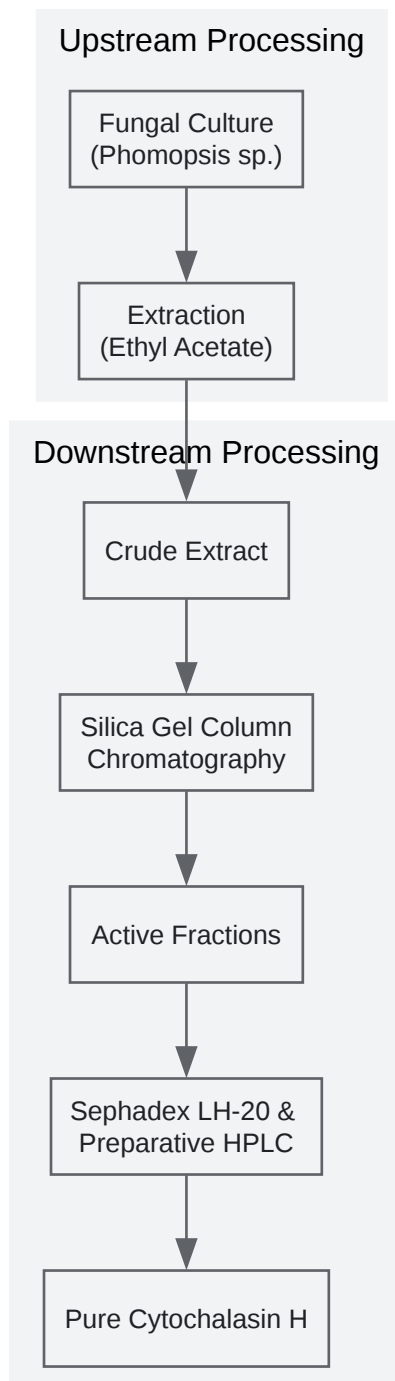
This protocol outlines a general procedure for the extraction and purification of **Cytochalasin H** from fungal cultures.

- **Fungal Culture:** *Phomopsis* sp. is cultured on a suitable medium, such as potato dextrose agar (PDA) or in a liquid medium (e.g., potato dextrose broth), for several weeks to allow for the production of secondary metabolites.[3]
- **Extraction:** The fungal mycelium and culture medium are extracted with an organic solvent, typically ethyl acetate (EtOAc).[7] The mixture is macerated and sonicated to ensure efficient

extraction. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

- **Fractionation:** The crude extract is subjected to column chromatography for initial fractionation. A silica gel column is commonly used, with a gradient elution system of increasing polarity, for instance, a mixture of petroleum ether and ethyl acetate, or chloroform and methanol.^{[3][10]}
- **Purification:** Fractions showing biological activity or containing compounds with the characteristic UV absorbance of cytochalasins are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.^{[3][7]} A gradient of methanol and water is often employed as the mobile phase for HPLC.^[7]
- **Structure Elucidation:** The purified compound is identified as **Cytochalasin H** based on spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and by comparison with published data.^[3]

Isolation Workflow for Cytochalasin H



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Caption: A generalized workflow for the isolation and purification of **Cytochalasin H**.

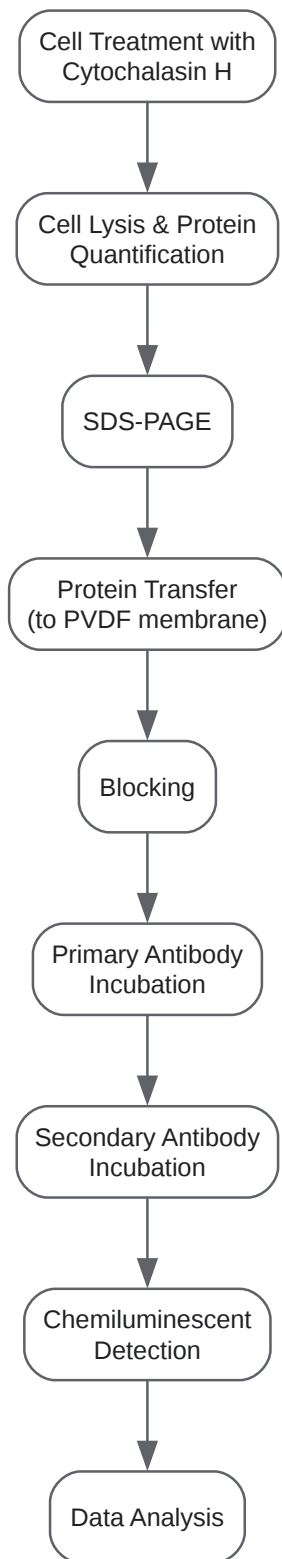
Western Blot Analysis of Apoptosis-Related Proteins in A549 Cells

This protocol describes the detection of changes in the expression of key apoptosis-related proteins in A549 human lung carcinoma cells following treatment with **Cytochalasin H**.

- **Cell Culture and Treatment:** A549 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to ~80% confluency. The cells are then treated with various concentrations of **Cytochalasin H** (or a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or 72 hours).
- **Cell Lysis:** After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Immunoblotting:**
 - The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
 - The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
 - After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, typically at 1:2000 to 1:5000 dilution) for 1-2 hours at room temperature.

- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged using a chemiluminescence imager or X-ray film. The expression of a housekeeping protein, such as β -actin or GAPDH, is also analyzed as a loading control.

Western Blot Workflow for Apoptosis Analysis



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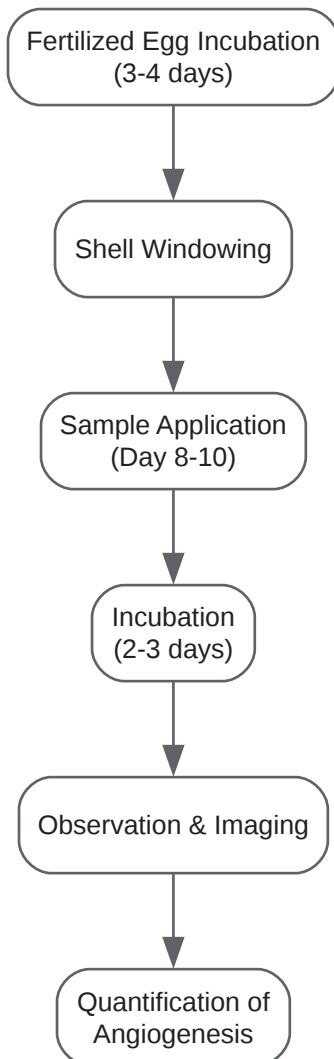
Caption: Key steps in the Western blot analysis of apoptosis-related proteins.

Chick Chorioallantoic Membrane (CAM) Assay for Anti-angiogenesis

This in vivo assay is used to evaluate the anti-angiogenic activity of **Cytochalasin H**.

- **Egg Incubation:** Fertilized chicken eggs are incubated at 37°C with high humidity for 3-4 days.
- **Windowing:** On day 3 or 4, a small window is carefully made in the eggshell to expose the CAM. The window is then sealed with sterile tape, and the eggs are returned to the incubator.
- **Sample Preparation and Application:** **Cytochalasin H** is dissolved in a suitable solvent (e.g., DMSO) and then diluted with PBS. A sterile filter paper disc or a gelatin sponge is impregnated with a specific amount of **Cytochalasin H** (e.g., 125 ng).^[2] A control disc with the vehicle alone is also prepared. On day 8-10 of incubation, the prepared discs are placed onto the CAM.
- **Incubation and Observation:** The eggs are resealed and incubated for another 2-3 days. The CAM is then observed and photographed under a stereomicroscope.
- **Quantification of Angiogenesis:** The anti-angiogenic effect is quantified by measuring the area of the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area around the disc.^[2] The results are compared between the **Cytochalasin H**-treated group and the control group.

Chick CAM Assay Workflow

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Caption: A simplified workflow for the chick chorioallantoic membrane (CAM) assay.

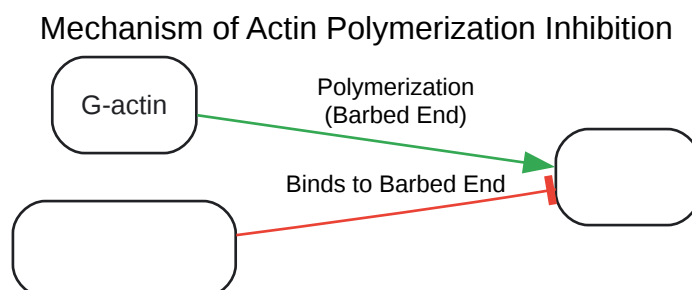
Signaling Pathways Modulated by Cytochalasin H

Cytochalasin H exerts its cellular effects by modulating several key signaling pathways, primarily through its disruption of the actin cytoskeleton.

Inhibition of Actin Polymerization

The primary molecular target of **Cytochalasin H** is actin. By binding to the fast-growing barbed (+) end of F-actin, it physically blocks the addition of new G-actin monomers, thus inhibiting

filament elongation.[5] This leads to a net depolymerization of actin filaments as the disassembly at the pointed (-) end continues. The disruption of the actin cytoskeleton has widespread consequences for cell morphology, adhesion, migration, and intracellular transport.



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Caption: **Cytochalasin H** inhibits actin filament elongation by capping the barbed end.

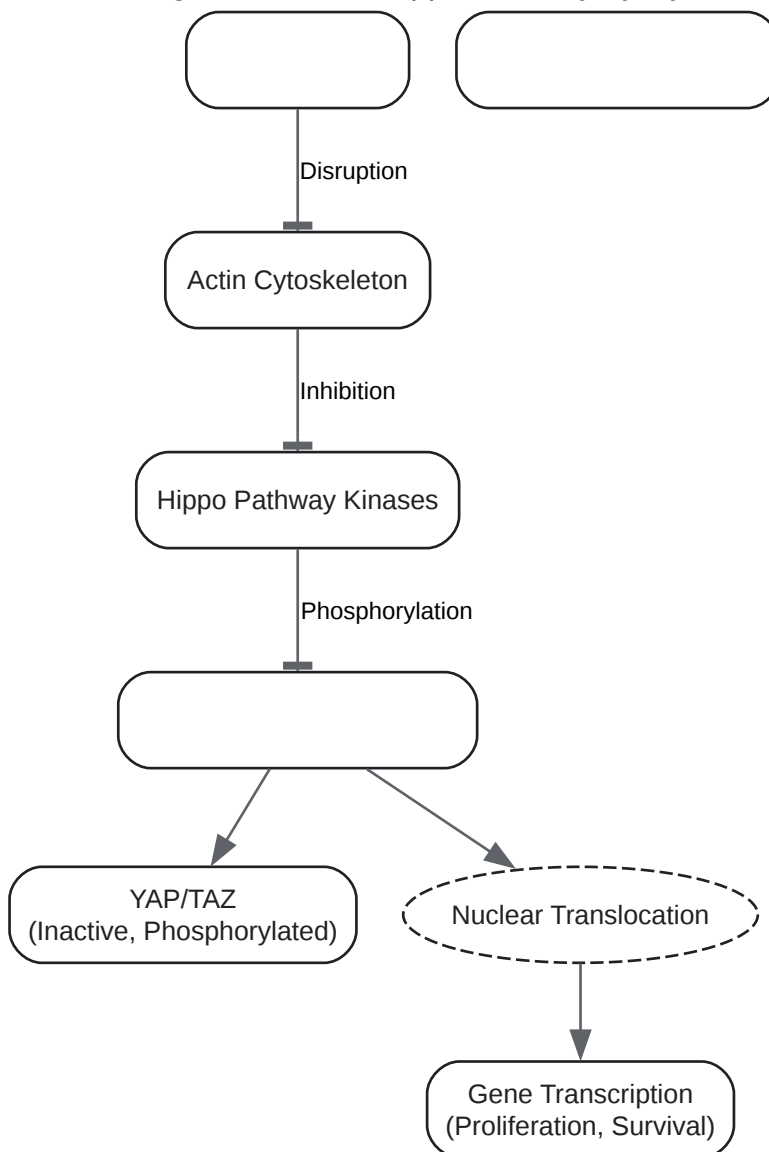
Induction of Apoptosis

Cytochalasin H has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in programmed cell death.

Regulation of the Hippo Signaling Pathway

Recent evidence suggests that the integrity of the actin cytoskeleton is a critical regulator of the Hippo signaling pathway, a key pathway controlling organ size and cell proliferation. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the actin cytoskeleton is disrupted by agents like **Cytochalasin H**, it can lead to the activation of the Hippo pathway, resulting in the cytoplasmic retention and degradation of YAP/TAZ. This prevents their translocation to the nucleus, where they would otherwise promote the transcription of genes involved in cell proliferation and survival. The precise molecular link between **Cytochalasin H**-induced actin disruption and the activation of the Hippo kinase cascade is an area of active research.

Hypothesized Regulation of the Hippo Pathway by Cytochalasin H

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